molecular formula C8H16ClNO2 B1451194 (2-Methyl-piperidin-1-YL)-acetic acid hydrochloride CAS No. 1185304-80-6

(2-Methyl-piperidin-1-YL)-acetic acid hydrochloride

Cat. No. B1451194
M. Wt: 193.67 g/mol
InChI Key: ZGBIKDWEUIIJRI-UHFFFAOYSA-N
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Description

“(2-Methyl-piperidin-1-YL)-acetic acid hydrochloride” is a compound used for proteomics research . It has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-piperidin-1-YL)-acetic acid hydrochloride” is defined by its molecular formula, C8H16ClNO2 . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

1. Radioligand Synthesis for PET Imaging

(3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) was labeled with carbon-11 as a potential radioligand for Dopamine D4 receptors assessment in vivo using positron emission tomography (PET). The precursor used in radiosynthesis included a compound structurally related to (2-Methyl-piperidin-1-YL)-acetic acid hydrochloride (Matarrese et al., 2000).

2. Synthesis of 1-(Aryl(piperidin-1-yl)methyl)naphthalene-2-ol

The three-component reaction for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol over Fe3O4 magnetic nanoparticle was optimized under ultrasound irradiation. This process represents a method for producing compounds that include the piperidine structure, which is closely related to the chemical (Mokhtary & Torabi, 2017).

3. Development of ACAT-1 Inhibitors

A compound structurally similar to (2-Methyl-piperidin-1-YL)-acetic acid hydrochloride was developed as an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). This research signifies the role of such compounds in therapeutic applications, particularly for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

4. Synthesis of Piperidine Alkaloids from Ladybird Beetles

Optically pure piperidine alkaloids were synthesized from ladybird beetles, demonstrating the diverse biological applications and the ecological significance of piperidine-based compounds, including those similar to (2-Methyl-piperidin-1-YL)-acetic acid hydrochloride (Kubizna et al., 2010).

Future Directions

The future directions of “(2-Methyl-piperidin-1-YL)-acetic acid hydrochloride” are not clear from the available information. As it is used in proteomics research , it may continue to be used in this field or in related areas of research.

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7-4-2-3-5-9(7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBIKDWEUIIJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-piperidin-1-YL)-acetic acid hydrochloride

CAS RN

1185304-80-6
Record name 1-Piperidineacetic acid, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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